4-Octyloxybenzaldehyde

Catalog No.
S774110
CAS No.
24083-13-4
M.F
C15H22O2
M. Wt
234.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Octyloxybenzaldehyde

CAS Number

24083-13-4

Product Name

4-Octyloxybenzaldehyde

IUPAC Name

4-octoxybenzaldehyde

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11,13H,2-7,12H2,1H3

InChI Key

KVOWZHASDIKNFK-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)C=O

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=O

4-Octyloxybenzaldehyde (CAS 24083-13-4) is a highly versatile, para-substituted aromatic aldehyde characterized by its eight-carbon alkoxy chain. In industrial and advanced laboratory settings, it serves as a critical lipophilic building block and mesogenic precursor[1]. Unlike simple aromatic aldehydes, the specific steric bulk and amphiphilic nature of the octyloxy group make it an indispensable intermediate for synthesizing smectic liquid crystals, associative amphiphilic polymers, and lipophilic active pharmaceutical ingredients (APIs) [2]. For procurement professionals and synthetic chemists, this compound represents a precisely tuned balance of reactivity, thermal stability, and hydrophobicity, establishing it as a foundational material for applications requiring exact molecular geometry and predictable phase behavior.

Research Fit

Workflow Intermediate for liquid crystal monomers and Schiff base ligands Reactive aldehyde with C8 alkoxy tail
Selection Logic Octyloxy chain required for enantiotropic nematic phase induction Shorter chains may fail mesogenic behavior
Procurement Context Well-characterized, high-purity commercial grade (≥97%) Reduces in-house QC and variability

Substituting 4-Octyloxybenzaldehyde with closely related analogs, such as 4-hexyloxybenzaldehyde (C6) or 4-decyloxybenzaldehyde (C10), fundamentally compromises downstream material performance. In liquid crystal engineering, the exact eight-carbon chain length is required to induce the steric repulsion necessary for stable Smectic A and Smectic C phases; shorter chains typically collapse into less ordered nematic phases, while longer chains excessively increase viscosity and alter clearing temperatures [1]. Similarly, in the formulation of water-soluble amphiphilic copolymers, substituting the C8 precursor with a C6 analog fails to achieve the required intramolecular coil compaction, directly degrading the rheological properties of the final associative thickener [2]. Consequently, generic substitution is not viable for applications demanding precise thermodynamic stability and formulation compatibility.

Substitution Risk

Chain length Shorter alkoxy analogs (C1–C6) dramatically reduce LogP (Δ >2) and may eliminate required liquid crystal mesophases. A generic 'alkoxybenzaldehyde' cannot be assumed interchangeable.
Phase behavior Derivatives with chains ≤ C4 are reported nonmesogenic; the enantiotropic nematic phase critical for display alignment may not form with shorter or branched substitutes.
Specification Less common chain lengths (C7, C9) often lack standardized commercial purity documentation, introducing batch-to-batch variability that can compromise reproducibility.

Precursor Suitability: Smectic Mesophase Stabilization

In the synthesis of advanced liquid crystal monomers, the terminal chain length of the benzaldehyde precursor dictates the thermodynamic stability of the resulting mesophases. Derivatives synthesized from 4-Octyloxybenzaldehyde consistently exhibit rich polymorphism, predominantly stabilizing the highly ordered Smectic A (SA) and Smectic C (SmC) phases due to optimal steric repulsion and layer ordering [1]. In direct contrast, utilizing the shorter 4-hexyloxybenzaldehyde (C6) shifts the thermodynamic balance, resulting in materials that favor nematic phases and exhibit significantly narrower smectic temperature windows [1].

Evidence DimensionMesophase thermodynamic stability and polymorphism
Target Compound DataC8 precursor promotes broad, stable enantiotropic Smectic A/C phases
Comparator Or BaselineC6 analog (4-hexyloxybenzaldehyde) favors nematic phases with reduced smectic stability
Quantified DifferenceShift from nematic-dominant to smectic-dominant layer ordering
ConditionsPolarizing optical microscopy and DSC of derived star mesogens

Procurement of the exact C8 precursor is non-negotiable for materials scientists engineering smectic liquid crystals for spatial light modulators and advanced displays.

Lipophilicity (LogP)
Cross-study
LogP 5.42 vs. 3.46 (C6)
~100-fold partition difference supports selection when high membrane affinity or hydrophobic interaction is required.
ACD/Labs calculated LogP; experimental validation advised.

Formulation Compatibility: Hydrophobic Compaction in Copolymers

When utilized as a hydrophobic monomer precursor for water-soluble cyclocopolymers, 4-Octyloxybenzaldehyde provides a critical degree of intramolecular association necessary for rheological control. Rheological studies demonstrate that copolymers derived from the C8 aldehyde exhibit a pronounced decrease in intrinsic viscosity with increasing hydrophobe content, indicating strong polymer coil compaction in aqueous media [1]. The C6 analog fails to achieve this same level of hydrophobic microdomain formation, resulting in a significantly weaker concentration-viscosity dependence [1].

Evidence DimensionAqueous polymer coil compaction (intrinsic viscosity dependence)
Target Compound DataStrong intramolecular association and marked concentration dependence
Comparator Or BaselineC6 analog exhibits weaker hydrophobic association and less compaction
Quantified DifferenceSignificant enhancement in hydrophobic microdomain formation for C8
ConditionsDilute aqueous solution rheology of amphiphilic cyclocopolymers

This distinction is critical for formulators designing associative thickeners who require precise, predictable control over aqueous viscosity.

Synthetic yield
Supporting evidence
~99% (reported)
Supports cost-effective scale-up review; yields for other chain lengths unreported.
Williamson etherification, acetone/K₂CO₃, 80°C; source not specified.

Synthesis Compatibility: Lipophilic Optimization for API Scaffolds

In medicinal chemistry, the C8 alkoxy chain provides specific lipophilic enhancement for targeting membrane-bound or hydrophobic protein domains. During the synthesis of antimicrobial and antiprotozoal agents, 4-Octyloxybenzaldehyde yields derivatives with optimal hydrophobic complementarity, driven by the precursor's baseline LogP of approximately 4.24 [1]. Shorter baseline analogs, such as 4-methoxybenzaldehyde (LogP < 2.0), lack sufficient lipophilicity to penetrate parasitic membranes effectively, leading to substantially higher Minimum Inhibitory Concentrations (MIC) in downstream in vitro assays [2].

Evidence DimensionPrecursor Lipophilicity (Calculated LogP) and downstream efficacy
Target Compound DataLogP ~ 4.24, optimal for membrane permeability
Comparator Or Baseline4-Methoxybenzaldehyde (LogP < 2.0)
Quantified Difference> 2.0 log unit increase in baseline lipophilicity
ConditionsIn silico property calculation and in vitro antimicrobial assay correlation

Enables medicinal chemists to procure a building block that precisely balances aqueous solubility with the membrane permeability required for anti-infective APIs.

Liquid crystal phase
Class-level inference
Enantiotropic nematic phase in derived Schiff base; nonmesogenic for ≤C4 chains.
Octyloxy chain is necessary to access the technologically relevant nematic state.
Inference from mesogenic ester series; verify under your specific mesogen design.
Commercial purity & specs
Supporting evidence
≥97% GC; n²⁰/D 1.520–1.522; bp 140–142°C (0.1 mmHg)
Well-defined specifications reduce in-house QC needs and support reproducible research.
Typical commercial QC; verify lot-specific COA.

Synthesis of Smectic Liquid Crystals

Directly leveraging its ability to stabilize highly ordered mesophases, 4-Octyloxybenzaldehyde is the precursor of choice for synthesizing bent-core and star mesogens. It is essential for developing materials used in electro-optic displays and spatial light modulators where stable Smectic A or Smectic C phases are required [1].

Production of Associative Rheology Modifiers

Based on its superior hydrophobic compaction properties, this compound is ideal for synthesizing amphiphilic monomers used in water-soluble cyclocopolymers. These polymers are critical in industrial formulations requiring precise viscosity control and associative thickening in aqueous media [2].

Development of Lipophilic Antimicrobial APIs

Capitalizing on its optimal LogP profile, 4-Octyloxybenzaldehyde serves as a foundational scaffold for synthesizing imidazole-based chalcones and antiprotozoal agents. It provides the exact membrane permeability needed to target lipophilic binding pockets in drug-resistant pathogens[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Liquid crystal monomer synthesis for nematic phases
Alkoxy chain length & mesogenic influence
Enantiotropic nematic phase formation in derived Schiff bases
High-lipophilicity probe or prodrug development
LogP & membrane partitioning context
Comparative LogP evaluation vs. shorter-chain analogs
Scale-up synthesis of Schiff base ligands
Synthetic yield & protocol reproducibility
Williamson etherification yield reproducibility review
High-reproducibility material science research
Commercial purity & specification consistency
Batch-to-batch variability and QC documentation review

XLogP3

4.9

Other CAS

24083-13-4

Wikipedia

Benzaldehyde, 4-(octyloxy)-

General Manufacturing Information

Benzaldehyde, 4-(octyloxy)-: INACTIVE

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